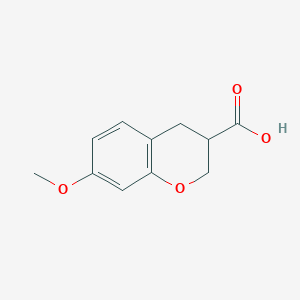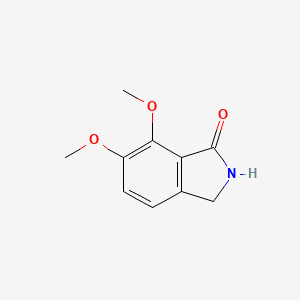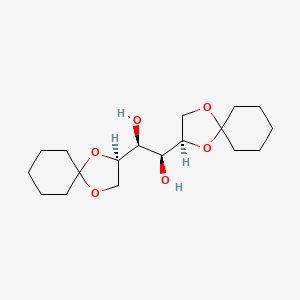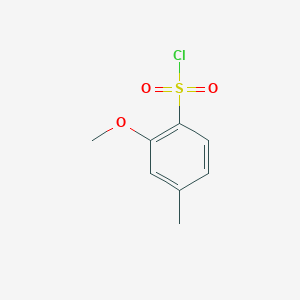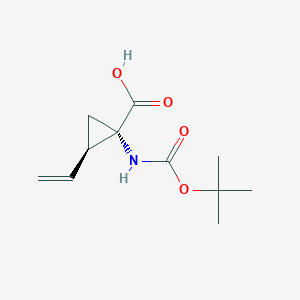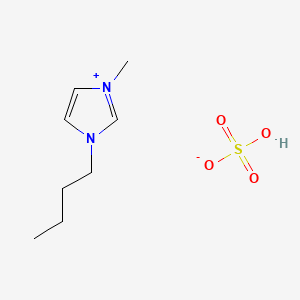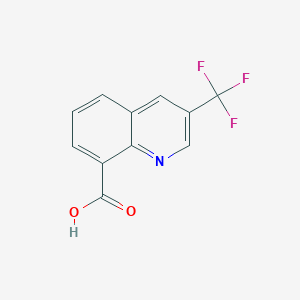
3-(三氟甲基)喹啉-8-羧酸
描述
3-(Trifluoromethyl)quinoline-8-carboxylic acid (TFQC) is a quinoline-based carboxylic acid that is widely used in scientific research. It has a wide range of applications, from being used as a reagent in chemical synthesis to being used as a building block for drug discovery. TFQC has been studied for its biochemical and physiological effects, its mechanism of action, and its advantages and limitations for lab experiments.
科学研究应用
化学合成和功能化
3-(三氟甲基)喹啉-8-羧酸在化学合成领域中扮演着重要角色。研究表明,它可以经历选择性金属化和随后的功能化,展示了它在有机合成中的多功能性。这个过程允许制备各种三氟甲基取代的吡啶羧酸和喹啉羧酸,这些化合物在开发多样化化学化合物方面是有价值的(Schlosser & Marull, 2003)。
作用机制
Target of Action
Similar compounds have been known to target enzymes such as reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds and are widely used in organic chemistry.
Result of Action
Similar compounds have been known to exhibit antibacterial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(trifluoromethyl)quinoline-8-carboxylic Acid. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
生化分析
Biochemical Properties
3-(Trifluoromethyl)quinoline-8-carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions are crucial as they influence the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
The effects of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase reactive oxygen species production and lipid peroxidation in Trichomonas vaginalis . These effects highlight its potential as a therapeutic agent, particularly in targeting specific cellular processes.
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)quinoline-8-carboxylic Acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes such as purine nucleoside phosphorylase and lactate dehydrogenase is particularly noteworthy . These interactions are essential for understanding its mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its adsorption behavior on mild steel in acidic media has been investigated, revealing its potential as a corrosion inhibitor
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid vary with different dosages in animal models. Studies have shown that the compound exhibits significant activity at specific concentrations, with potential toxic or adverse effects at high doses . Understanding these dosage effects is essential for determining the compound’s therapeutic window and ensuring its safe use in various applications.
Metabolic Pathways
3-(Trifluoromethyl)quinoline-8-carboxylic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with enzymes such as purine nucleoside phosphorylase and lactate dehydrogenase plays a crucial role in its metabolic activity . These interactions are essential for understanding the compound’s metabolic pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is crucial for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
3-(Trifluoromethyl)quinoline-8-carboxylic Acid exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles . These findings are essential for understanding the compound’s subcellular localization and its potential therapeutic applications.
属性
IUPAC Name |
3-(trifluoromethyl)quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-8(10(16)17)9(6)15-5-7/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVKRLUVHQGYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449738 | |
| Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588702-66-3 | |
| Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)

